
环戊基甲胺盐酸盐
描述
Cyclopentylmethanamine hydrochloride (CPMHCl) is a cyclic amine salt that has been used extensively in scientific research for a variety of applications. It is a versatile compound that can be used in a variety of fields, including organic synthesis, drug discovery, and biochemical research. CPMHCl is a relatively new compound, having been first synthesized in the late 1990s, and has since become a popular choice for scientists due to its versatility and ease of use.
科学研究应用
眼科应用
环戊基甲胺盐酸盐(环戊酮盐酸盐)主要用于眼科。它作为一种抗胆碱药物,阻断虹膜括约肌和睫状肌中的乙酰胆碱受体。这阻止了收缩,导致瞳孔扩张(散瞳),并抑制眼睛调节,这在眼部检查和治疗中特别有用(Definitions, 2020)。
在兽医学中,环戊酮盐酸盐已被研究其对狗的泪液产生、瞳孔大小和眼内压的影响。当需要环戊酮类药物而不影响泪液产生和眼内压时,它被认为是一种治疗替代方案(Costa et al., 2016)。
药物配方和输送
环戊基甲胺盐酸盐的特性也在制药配方中得到探讨。环糊精是一组在制药中使用的化合物,可以增强像环戊基甲胺盐酸盐这样溶解性差的药物的溶解度和生物利用度。环糊精与疏水药物的亲脂基团形成包含复合物,改善了它们的溶解度和输送(Jansook et al., 2018)。
一项研究专注于开发含有微乳的纳米结构聚(2-羟乙基甲基丙烯酸酯)水凝胶,用于延长类似环戊基甲胺盐酸盐的药物环孢霉素A(CyA)的输送。这显示了在提高药物输送效率方面的潜在应用(Kapoor & Chauhan, 2008)。
分析应用
环戊基甲胺盐酸盐也在分析环境中使用。一项研究开发了一种使用液相色谱-串联质谱技术对血清中环利嗪(一种结构类似于环戊基甲胺盐酸盐的药物)进行定量的分析技术。这展示了环戊基甲胺盐酸盐在分析化学和毒理学中的潜力(Mohammadi et al., 2005)。
作用机制
Target of Action
Cyclopentylmethanamine hydrochloride, also known as Aminomethylcyclopentane hydrochloride , is a biochemical used in proteomics research . .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
生化分析
Biochemical Properties
Cyclopentylmethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the study of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of cyclopentylmethanamine hydrochloride to the active sites of these enzymes, thereby influencing their activity and stability .
Cellular Effects
Cyclopentylmethanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopentylmethanamine hydrochloride can modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of cyclopentylmethanamine hydrochloride involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, cyclopentylmethanamine hydrochloride may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentylmethanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclopentylmethanamine hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to cyclopentylmethanamine hydrochloride in in vitro or in vivo studies has shown varying effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of cyclopentylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, cyclopentylmethanamine hydrochloride can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
Cyclopentylmethanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, cyclopentylmethanamine hydrochloride can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and impact various physiological functions .
Transport and Distribution
The transport and distribution of cyclopentylmethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of cyclopentylmethanamine hydrochloride across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity in different tissues, thereby influencing its overall biochemical effects .
Subcellular Localization
Cyclopentylmethanamine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, cyclopentylmethanamine hydrochloride may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects .
属性
IUPAC Name |
cyclopentylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXJLEPWWWZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596227 | |
| Record name | 1-Cyclopentylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58714-85-5 | |
| Record name | 1-Cyclopentylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


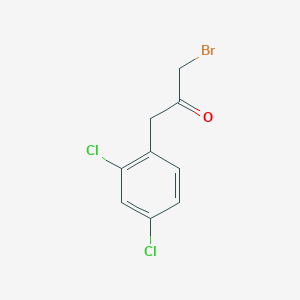

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)
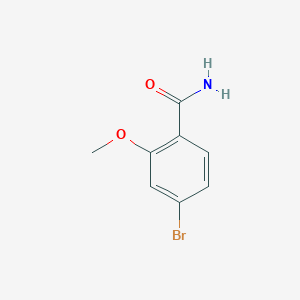

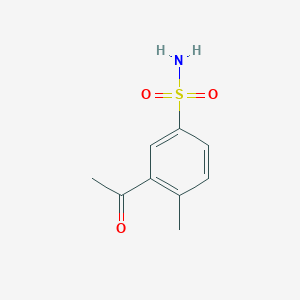

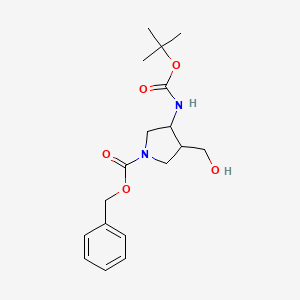
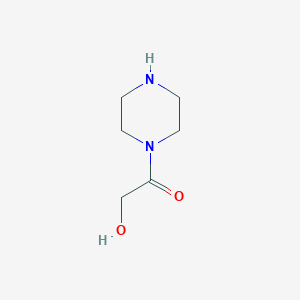
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


